

# An In-depth Technical Guide to the Physical Properties of m-Nitrobenzoic Acid

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## Compound of Interest

Compound Name: 3-Nitrobenzoic acid

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## Abstract

This technical guide provides a comprehensive overview of the core physical properties of meta-Nitrobenzoic acid (m-NBA). Intended for researchers, scientists, and professionals in the field of drug development, this document consolidates essential quantitative data, detailed experimental protocols for property determination, and logical workflows. The information presented is critical for the application of m-NBA in chemical synthesis, formulation development, and quality control. All data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to ensure reproducibility.

## Introduction

m-Nitrobenzoic acid (IUPAC name: **3-nitrobenzoic acid**) is an aromatic carboxylic acid with the chemical formula  $C_7H_5NO_4$ .<sup>[1][2]</sup> It presents as a pale yellow or off-white crystalline solid.<sup>[1]</sup> <sup>[2]</sup> The presence of both a carboxylic acid group and a nitro group on the benzene ring imparts distinct physical and chemical characteristics that are of significant interest in organic synthesis. It serves as a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals.<sup>[1]</sup> A thorough understanding of its physical properties is fundamental to its handling, application, and the development of new synthetic methodologies.

## Quantitative Physical Properties

The physical properties of m-Nitrobenzoic acid have been determined through various analytical techniques. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: General and Thermodynamic Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub>	[1][2]
Molecular Weight	167.12 g/mol	[1][2]
Appearance	Pale yellow/off-white crystalline solid	[1][2]
Melting Point	139 - 144 °C (282 - 288 °F)	[1][3][4]
Boiling Point	341 °C (decomposes)	[5]
Density	1.494 g/cm <sup>3</sup> at 20 °C	[3][4]
pKa (in water)	3.47	[4][6]

Table 2: Solubility Data

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	0.24 g/100 mL	15	[4][6]
< 0.1 mg/mL	17.8	[3]	
1 part in 300 parts	20	[3]	
20 parts in 100 parts	100	[3]	
Ethanol	Soluble	Ambient	[1]
Acetone	Soluble	Ambient	[1]
Methanol	1 g in 0.75 g	Ambient	[7]
Diethyl Ether	Freely soluble	Ambient	[8]

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of m-Nitrobenzoic acid.

### Determination of Melting Point

The melting point is determined using the capillary tube method, a standard technique for solid organic compounds.[6]

Materials:

- m-Nitrobenzoic acid sample
- Capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of dry m-Nitrobenzoic acid is finely powdered using a mortar and pestle.
- **Capillary Tube Filling:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9]
- **Apparatus Setup:** The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.

- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.<sup>[9]</sup> For a pure compound, this range should be narrow (0.5-1.0 °C).

## Determination of Boiling Point

Due to its high boiling point and tendency to decompose, the boiling point of m-Nitrobenzoic acid is typically determined under reduced pressure or through computational methods. However, a general procedure for determining the boiling point of a high-boiling organic compound is described below using the Thiele tube method.

Materials:

- Small quantity of the liquid organic compound
- Fusion tube
- Capillary tube (sealed at one end)
- Thiele tube filled with a high-boiling liquid (e.g., liquid paraffin)
- Thermometer
- Bunsen burner or other heat source

Procedure:

- **Sample Preparation:** A few drops of the liquid are placed into a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed inverted into the fusion tube with its open end submerged in the liquid.<sup>[2]</sup>
- **Apparatus Setup:** The fusion tube is attached to a thermometer and suspended in a Thiele tube.<sup>[8]</sup>

- Heating: The Thiele tube is heated gently and uniformly.[2]
- Observation: As the liquid heats, trapped air in the capillary tube will expand and exit as bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.[2] Heating is then discontinued.
- Data Recording: As the apparatus cools, the stream of bubbles will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

## Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a solid in a solvent.[11][12]

Materials:

- m-Nitrobenzoic acid
- Selected solvent (e.g., water, ethanol)
- Glass flasks or vials with tight-fitting stoppers
- Orbital shaker or magnetic stirrer
- Constant temperature bath
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer)

Procedure:

- Saturation: An excess amount of solid m-Nitrobenzoic acid is added to a series of flasks, each containing a known volume of the solvent. This ensures that a saturated solution is formed.[13]

- **Equilibration:** The flasks are sealed and placed in a constant temperature bath on an orbital shaker. They are agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)[\[14\]](#)
- **Phase Separation:** After equilibration, the agitation is stopped, and the flasks are allowed to stand in the temperature bath for the undissolved solid to settle. The supernatant (saturated solution) is then carefully separated from the excess solid by centrifugation or filtration.[\[15\]](#)
- **Concentration Analysis:** The concentration of m-Nitrobenzoic acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This often requires dilution of the sample to fall within the linear range of the instrument.[\[12\]](#)
- **Calculation:** The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., g/100 mL, mol/L).

## Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid (m-Nitrobenzoic acid) with a strong base and monitoring the pH change.[\[1\]](#)

Materials:

- m-Nitrobenzoic acid
- Standardized strong base solution (e.g., 0.1 M NaOH)
- Deionized water
- pH meter with a combination electrode
- Buret
- Magnetic stirrer and stir bar
- Beaker

Procedure:

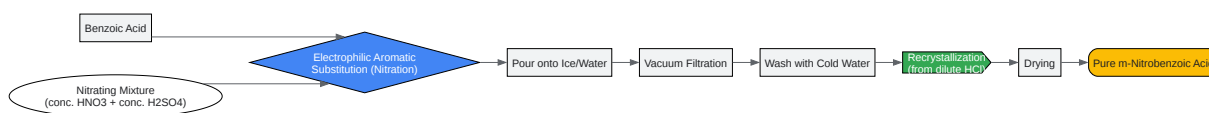
- **Solution Preparation:** A known quantity of m-Nitrobenzoic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- **Apparatus Setup:** The beaker containing the acid solution and a stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, and the buret containing the standardized NaOH solution is positioned above the beaker.
- **Titration:** The NaOH solution is added to the acid solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.<sup>[1]</sup>
- **Data Collection:** The titration continues past the equivalence point, where a sharp change in pH occurs.
- **Data Analysis:** A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on this curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).<sup>[5][16]</sup>

## Workflows and Logical Diagrams

Visual representations of experimental and synthetic processes can aid in understanding the logical flow and key steps involved.

### Synthesis Workflow for m-Nitrobenzoic Acid

m-Nitrobenzoic acid can be synthesized via the nitration of benzoic acid. The carboxylic acid group is a meta-director in electrophilic aromatic substitution.<sup>[7]</sup>



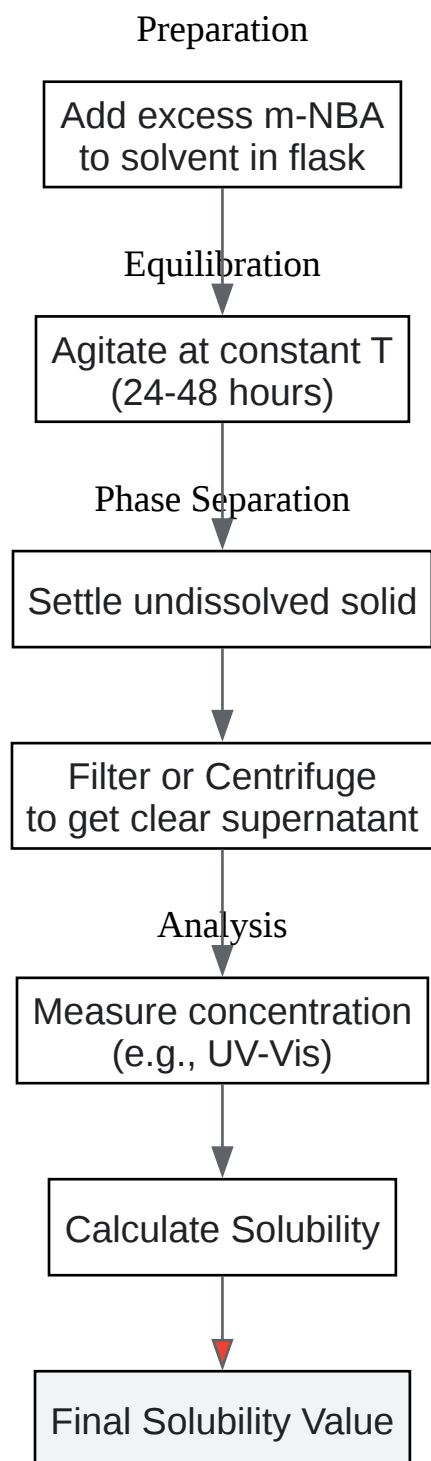
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**Caption:** Synthesis workflow for m-Nitrobenzoic acid via nitration. (Within 100 characters)

## Experimental Workflow for Solubility Determination

The shake-flask method follows a logical progression from sample preparation to final analysis.





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**Caption:** Workflow for solubility determination via the shake-flask method. (Within 100 characters)

## Conclusion

This technical guide has presented a detailed summary of the key physical properties of m-Nitrobenzoic acid, supported by comprehensive experimental protocols and logical workflow diagrams. The provided quantitative data, structured for clarity, serves as a valuable resource for laboratory and industrial applications. The detailed methodologies offer a foundation for the accurate and reproducible determination of these properties, which is essential for ensuring consistency in research, development, and manufacturing processes involving this important chemical intermediate.

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